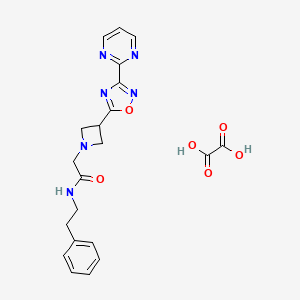
3-methyl-6-(4-(quinolin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-6-(4-(quinolin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to the specified compound involves the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives in the presence of piperidine. These derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectral studies, confirming their structural integrity. Such methodologies enable the creation of compounds with potential biological activities, including antibacterial and antifungal effects (Ravi R. Vidule, 2011).
Antimicrobial Activity
Compounds synthesized from the chemical structure of interest have been evaluated for their in vitro antibacterial activity against pathogens like Escherichia coli and Salmonella typhi. Antifungal activity was assessed against Aspergillus niger and Penicillium chrysogenum. Some compounds exhibited promising activities, indicating their potential as antimicrobial agents (Ravi R. Vidule, 2011).
Molecular Docking and Biological Studies
Further investigations into these derivatives include Density Functional Theory (DFT) calculations, Human Serum Albumin (HSA) binding studies, and molecular docking. These studies elucidate the molecular interactions and potential bioactivity mechanisms, showcasing how such compounds can interact with biological targets (Arul Murugesan et al., 2021).
Potential Antiviral Activity
Exploratory research into the antiviral activity of pyrimido quinolin derivatives against influenza virus highlights the possibility of these compounds serving as inhibitors of viral replication. Such studies suggest a promising avenue for developing novel antiviral drugs, particularly against pandemic influenza strains (M. Paulpandi et al., 2013).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical structure of interest, has been evaluated against various cancer cell lines. Some compounds demonstrated potent cytotoxic effects, indicating their potential in cancer therapy research (L. Deady et al., 2003).
Properties
IUPAC Name |
3-methyl-6-(4-quinolin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-17(24)12-16(20-18(21)25)23-10-8-22(9-11-23)15-6-7-19-14-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJJHNREIITRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


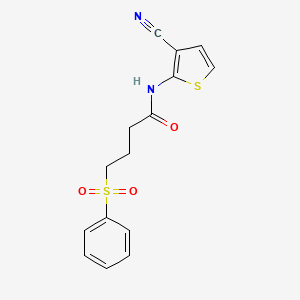
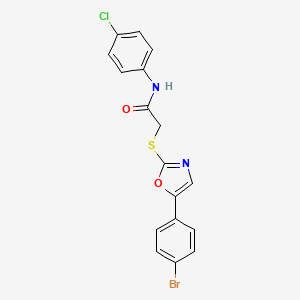
![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)
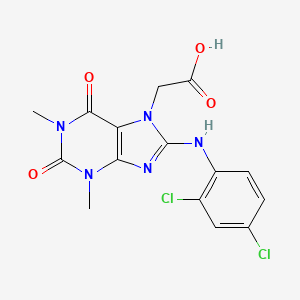
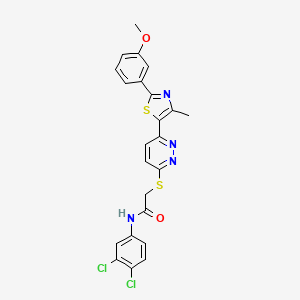
![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)


![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
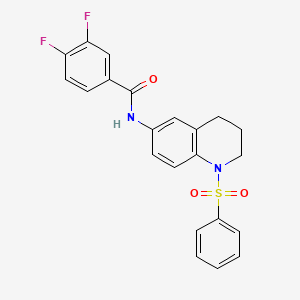
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
